RG7112D

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

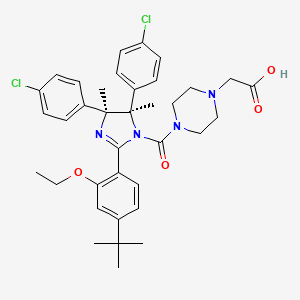

C36H42Cl2N4O4 |

|---|---|

分子量 |

665.6 g/mol |

IUPAC名 |

2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid |

InChI |

InChI=1S/C36H42Cl2N4O4/c1-7-46-30-22-26(34(2,3)4)12-17-29(30)32-39-35(5,24-8-13-27(37)14-9-24)36(6,25-10-15-28(38)16-11-25)42(32)33(45)41-20-18-40(19-21-41)23-31(43)44/h8-17,22H,7,18-21,23H2,1-6H3,(H,43,44)/t35-,36+/m0/s1 |

InChIキー |

RQFJNLXDOZNWPO-MPQUPPDSSA-N |

異性体SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CC(=O)O)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl |

正規SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)O)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl |

製品の起源 |

United States |

Foundational & Exploratory

RG7112: A Technical Guide to the Reactivation of p53 in Wild-Type Cancers

Introduction

RG7112 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2] In cancers retaining functional, non-mutated (wild-type) p53, the tumor-suppressive activities of p53 are often abrogated by overexpression of its primary negative regulator, MDM2.[3][4] MDM2 targets p53 for proteasomal degradation, effectively silencing this critical cellular checkpoint.[3][5] RG7112 represents a targeted therapeutic strategy designed to disrupt the MDM2-p53 interaction, thereby stabilizing and reactivating p53 function to induce cell-cycle arrest and apoptosis specifically in cancer cells.[3][5][6] This document provides a detailed overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to RG7112.

Core Mechanism of Action

The p53 tumor suppressor is a transcription factor that governs cellular responses to a variety of stress signals, including DNA damage and oncogenic signaling.[7][8] In unstressed, normal cells, p53 levels are kept low through a tightly regulated negative feedback loop with MDM2.[4] MDM2, an E3 ubiquitin ligase, binds to the transactivation domain of p53, inhibiting its transcriptional activity and targeting it for ubiquitin-dependent degradation by the proteasome.[3][8]

Many human tumors with wild-type p53 have found an alternative route to escape its surveillance by amplifying the MDM2 gene or otherwise overexpressing the MDM2 protein.[3][4] This excess of MDM2 leads to the constitutive suppression of p53, allowing cancer cells to proliferate unchecked.

RG7112 is a member of the nutlin family of compounds, designed to mimic the three critical p53 amino acid residues (Phe19, Trp23, and Leu26) that are essential for its binding to MDM2.[9] By competitively binding with high affinity to the deep hydrophobic p53-binding pocket on the surface of MDM2, RG7112 effectively blocks the p53-MDM2 interaction.[4][9][10]

The disruption of this interaction has the following key consequences in p53 wild-type cancer cells:

-

p53 Stabilization: Shielded from MDM2-mediated degradation, p53 protein accumulates within the cell.[4][10]

-

p53 Pathway Activation: The stabilized p53 acts as a transcription factor, upregulating the expression of its target genes.[4][11] This includes the cell-cycle inhibitor p21 (CDKN1A) and, in a feedback mechanism, the MDM2 gene itself.[4][12]

-

Induction of Cell-Cycle Arrest and Apoptosis: The activation of p53 target genes leads to potent anti-tumor effects, primarily through the induction of G1 and G2/M cell-cycle arrest and programmed cell death (apoptosis).[9][10]

This mechanism is non-genotoxic, meaning it reactivates the endogenous tumor suppressor pathway without causing DNA damage, a common side effect of traditional chemotherapy and radiation.[13]

Data Presentation

Binding Affinity and In Vitro Activity

The efficacy of RG7112 is fundamentally linked to its high-affinity binding to MDM2 and its potent activity in p53 wild-type cancer cell lines, particularly those with MDM2 amplification.

| Parameter | Value | Reference |

| Binding Affinity (KD) | 10.7 - 11 nM | [2][4][7][10] |

| Binding IC50 (HTRF) | 18 nM | [1][2] |

Table 1: Binding affinity of RG7112 for the MDM2 protein.

| Cell Line | Cancer Type | p53/MDM2 Status | IC50 (µM) | Reference |

| MDM2-Amplified | Glioblastoma | WT p53 / MDM2-Amp | ~0.52 | [7][14] |

| MDM4-Amplified | Glioblastoma | WT p53 / MDM4-Amp | ~1.2 | [7][14] |

| WT p53 (Normal MDM2) | Glioblastoma | WT p53 / MDM2-Normal | ~7.7 | [7][14] |

| Mutant p53 | Glioblastoma | Mutant p53 | ~21.9 | [7][14] |

Table 2: In vitro cytotoxic activity (IC50) of RG7112 in patient-derived glioblastoma cell lines, demonstrating significantly higher sensitivity in MDM2-amplified models.[7][14]

Clinical Pharmacodynamic Biomarker Data

Clinical studies in patients with solid tumors and hematologic malignancies have confirmed that RG7112 activates the p53 pathway in vivo.

| Biomarker | Method | Median Change from Baseline | Tumor Type | Reference |

| p53 Protein | IHC | +1.5-fold to +4.86-fold | Sarcoma / Liposarcoma | [12][15] |

| p21 Protein | IHC | +2.7-fold to +3.48-fold | Sarcoma / Liposarcoma | [12][15] |

| MDM2 mRNA | RT-PCR | +2.5-fold to +3.03-fold | Sarcoma / Liposarcoma | [12][15] |

| Ki-67 (% positive cells) | IHC | -5.05% to -65.4% | Sarcoma / Liposarcoma | [12][15] |

| MIC-1 (GDF15) | Plasma Assay | Concentration-dependent increase | Solid Tumors | [15] |

Table 3: Summary of key pharmacodynamic biomarker changes observed in tumor biopsies and plasma from patients with p53 wild-type sarcomas treated with RG7112.[12][15]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol describes a standard method for assessing the cytotoxic effect of RG7112 on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of RG7112.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., SJSA-1, HCT-116) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[3]

-

Compound Treatment: Prepare a serial dilution of RG7112 in culture medium. Remove the existing medium from the cells and add 100 µL of the RG7112 dilutions (or DMSO vehicle control) to the appropriate wells.

-

Incubation: Incubate the plates for 5 days at 37°C, 5% CO2.[3][4]

-

MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells. Plot the viability against the log of the RG7112 concentration and use non-linear regression to determine the IC50 value.

Immunohistochemistry (IHC) for Pharmacodynamic Markers

This protocol outlines the analysis of tumor biopsies to confirm target engagement and pathway activation in a clinical or preclinical setting.

Objective: To quantify changes in p53, p21, and Ki-67 protein levels in tumor tissue following RG7112 treatment.[12][15]

Methodology:

-

Sample Collection: Obtain tumor biopsies before treatment (baseline) and at a specified time point during treatment (e.g., Day 5 or Day 8).[12][15]

-

Tissue Processing: Fix the biopsies in 10% neutral buffered formalin and embed them in paraffin (B1166041) (FFPE).

-

Sectioning: Cut 4-5 µm sections from the FFPE blocks and mount them on charged glass slides.

-

Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).

-

Staining:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Incubate with a protein block to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for p53, p21, or Ki-67 overnight at 4°C.

-

Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chromogen substrate (e.g., DAB) to develop the colorimetric signal.

-

Counterstain with hematoxylin.

-

-

Imaging and Analysis:

-

Dehydrate, clear, and coverslip the slides.

-

Scan the slides using a digital pathology system.

-

Quantify the staining intensity and the percentage of positive cells using image analysis software. For p53 and p21, an H-score may be calculated. For Ki-67, the percentage of positively stained nuclei is determined.

-

-

Data Interpretation: Compare the on-treatment biomarker levels to the baseline levels for each patient to determine the fold-change or percent change.[12][15]

Visualizations

Caption: RG7112 mechanism of action in a p53 wild-type cancer cell.

Caption: Preclinical to clinical evaluation workflow for RG7112.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Preclinical efficacy of the MDM2 inhibitor RG7112 in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Results of the Phase 1 Trial of RG7112, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Effect of the MDM2 antagonist RG7112 on the P53 pathway in patients with MDM2-amplified, well-differentiated or dedifferentiated liposarcoma: an exploratory proof-of-mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Small Molecule May Disarm Enemy of Cancer-Fighting p53 | MD Anderson Cancer Center [mdanderson.org]

- 14. Preclinical Efficacy of the MDM2 Inhibitor RG7112 in MDM2-Amplified and TP53 Wild-type Glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. asco.org [asco.org]

The Binding Affinity of RG7112 to MDM2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of RG7112, a potent and selective small-molecule inhibitor, to its target, the Murine Double Minute 2 (MDM2) protein. Understanding the quantitative aspects of this interaction and the methodologies used to measure it is crucial for the development of therapeutics targeting the p53-MDM2 pathway.

Quantitative Binding Affinity Data

RG7112 is a high-affinity ligand for MDM2, effectively disrupting the protein-protein interaction between MDM2 and the tumor suppressor p53. The binding affinity has been characterized by several biophysical and biochemical assays, yielding consistent values for its dissociation constant (Kd) and half-maximal inhibitory concentration (IC50).

| Parameter | Value (nM) | Assay Method | Reference |

| Kd | 11 | Biacore (Surface Plasmon Resonance) | [1][2] |

| IC50 | 18 | Homogeneous Time-Resolved Fluorescence (HTRF) | [1][2] |

These values indicate that RG7112 binds to MDM2 with high potency, a critical attribute for an effective therapeutic agent.

The p53-MDM2 Signaling Pathway and RG7112's Mechanism of Action

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[3][4][5] MDM2 is a key negative regulator of p53.[3][4][5] It binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, as an E3 ubiquitin ligase, targeting it for proteasomal degradation.[4][5] In many cancers, the p53 pathway is inactivated through the overexpression of MDM2.[3]

RG7112 is a nutlin-class inhibitor that mimics the key p53 amino acid residues (Phe19, Trp23, and Leu26) that are critical for binding to MDM2.[4] By occupying the p53-binding pocket on MDM2, RG7112 effectively blocks the p53-MDM2 interaction. This leads to the stabilization and accumulation of p53, which can then activate its downstream target genes, resulting in cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][4][5]

Caption: RG7112 inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity of RG7112 to MDM2.

Surface Plasmon Resonance (SPR) - Biacore

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.

Caption: Workflow for determining binding kinetics of RG7112 to MDM2 using SPR.

Protocol:

-

Immobilization of MDM2:

-

Recombinant human MDM2 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

MDM2, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface.

-

Remaining active esters are deactivated with an injection of ethanolamine-HCl.

-

-

Binding Analysis:

-

A dilution series of RG7112 in a suitable running buffer (e.g., HBS-EP+) is prepared.

-

Each concentration of RG7112 is injected over the immobilized MDM2 surface for a defined period to monitor the association phase.

-

The running buffer is then flowed over the chip to monitor the dissociation of the RG7112-MDM2 complex.

-

The sensor surface is regenerated between different RG7112 concentrations using a low pH glycine (B1666218) solution or another appropriate regeneration buffer.

-

-

Data Analysis:

-

The resulting sensorgrams (response units versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a 1:1 Langmuir binding model.

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a fluorescence-based assay that measures the proximity of two molecules. In a competition assay format, the ability of a compound to inhibit the interaction between two binding partners is quantified.

Caption: Workflow for determining the IC50 of RG7112 using an HTRF assay.

Protocol:

-

Reagent Preparation:

-

Recombinant GST-tagged human MDM2 and a biotinylated peptide derived from the p53 N-terminus are used.

-

An anti-GST antibody conjugated to a Europium cryptate donor and streptavidin conjugated to an XL665 acceptor are used as detection reagents.

-

A serial dilution of RG7112 is prepared in the assay buffer.

-

-

Assay Procedure:

-

The assay is typically performed in a low-volume 384-well plate.

-

GST-MDM2, biotin-p53 peptide, and varying concentrations of RG7112 are added to the wells.

-

The detection reagents (Europium cryptate-anti-GST and Streptavidin-XL665) are then added.

-

The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

-

Data Analysis:

-

The plate is read on an HTRF-compatible microplate reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

The ratio of the acceptor to donor fluorescence is calculated. A high ratio indicates proximity of the donor and acceptor (p53-MDM2 binding), while a low ratio indicates inhibition of this interaction.

-

The percentage of inhibition is calculated for each RG7112 concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 2. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

RG7112: A Technical Guide to p53 Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of RG7112, a first-in-class, orally active small-molecule inhibitor of the MDM2-p53 interaction. It details the mechanism of action, preclinical and clinical findings, and key experimental protocols relevant to its role in the activation of the p53 tumor suppressor pathway.

Introduction: The p53-MDM2 Axis and Cancer

The tumor suppressor protein p53 plays a critical role in maintaining cellular integrity by orchestrating responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1] Activation of p53 can lead to cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells and suppressing tumor formation.[1][2] The activity of p53 is tightly regulated by its principal negative regulator, the E3 ubiquitin ligase MDM2.[1][3] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation.[1] In many human cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2.[1] Therefore, inhibition of the p53-MDM2 interaction presents a compelling therapeutic strategy for reactivating p53 and restoring its tumor-suppressive functions.

RG7112, a member of the nutlin family of compounds, is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[4][5] It is designed to mimic the key interactions of p53 with the MDM2 hydrophobic pocket, thereby disrupting their binding and stabilizing p53.[4][5] This guide will delve into the technical details of RG7112's mechanism of action and its effects on the p53 pathway.

Mechanism of Action of RG7112

RG7112 functions by competitively binding to the p53-binding pocket of MDM2, thereby preventing the interaction between MDM2 and p53.[1][4] This disruption leads to the stabilization and accumulation of p53 protein in cancer cells expressing wild-type p53.[1][5] The elevated levels of functional p53 then act as a transcription factor, upregulating the expression of its downstream target genes. These target genes include those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[6][7][8] The ultimate outcome of RG7112 treatment in p53 wild-type cancer cells is the induction of cell cycle arrest, primarily at the G1 and G2 phases, and apoptosis.[4][9][10]

Quantitative Data

The following tables summarize the key quantitative data for RG7112 from various preclinical studies.

Table 1: In Vitro Binding Affinity and Potency of RG7112

| Parameter | Value | Assay Method | Reference |

| MDM2 Binding Affinity (KD) | ~11 nM | Biacore | [4][5] |

| p53-MDM2 Binding Inhibition (IC50) | 18 nM | HTRF Assay | [5][8] |

| Inactive Enantiomer p53-MDM2 Binding Inhibition (IC50) | ~200-fold less potent | HTRF Assay | [5] |

Table 2: In Vitro Cytotoxicity of RG7112 in p53 Wild-Type Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| SJSA-1 | Osteosarcoma | 0.3 | MTT Assay (5 days) | [11] |

| RKO | Colon Carcinoma | 0.4 | MTT Assay (5 days) | [11] |

| HCT116 | Colon Carcinoma | 0.5 | MTT Assay (5 days) | [11] |

| MCF7 | Breast Cancer | Not explicitly stated, but sensitive | q-PCR for p53 targets | [5][6] |

Note: The cytotoxicity of RG7112 is significantly lower in cancer cell lines with mutant p53.[5]

Table 3: In Vivo Antitumor Efficacy of RG7112 in Xenograft Models

| Xenograft Model | Cancer Type | Dosage and Administration | Tumor Growth Inhibition | Reference |

| SJSA-1 | Osteosarcoma | 50 mg/kg, daily, oral | 74% | [1] |

| SJSA-1 | Osteosarcoma | 100 mg/kg, daily, oral | Tumor Regression | [2] |

| MHM | Osteosarcoma | 50 mg/kg, daily, oral | 69% | [2] |

| LNCaP | Prostate Cancer | Synergistic with androgen deprivation | Dramatic tumor reduction | [2][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of RG7112.

p53-MDM2 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to measure the ability of RG7112 to inhibit the binding of p53 to MDM2 in a cell-free system.

Materials:

-

Recombinant human MDM2 protein (N-terminal domain)

-

Biotinylated p53-derived peptide

-

Europium cryptate-labeled anti-GST antibody

-

Streptavidin-XL665

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of RG7112 in the assay buffer.

-

In a 384-well plate, add the recombinant MDM2-GST protein and the biotinylated p53 peptide.

-

Add the various concentrations of RG7112 or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for binding.

-

Add the europium cryptate-labeled anti-GST antibody and streptavidin-XL665 to each well.

-

Incubate the plate in the dark at room temperature for another specified time (e.g., 1 hour).

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition as a function of RG7112 concentration to determine the IC50 value.

Western Blot Analysis for p53 and Downstream Targets

This protocol is used to assess the protein levels of p53, MDM2, and p21 in cancer cells following treatment with RG7112.

Materials:

-

Cancer cell lines (e.g., SJSA-1, MCF7)

-

RG7112

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cancer cells in culture plates and allow them to attach overnight.

-

Treat the cells with various concentrations of RG7112 or DMSO for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in cold lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.[5][6][7]

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of RG7112 on cancer cells.

Materials:

-

Cancer cell lines

-

RG7112

-

96-well plates

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of RG7112 concentrations for a specified duration (e.g., 5 days).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2][5]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by RG7112.

Materials:

-

Cancer cells treated with RG7112

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with RG7112 for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

Summary and Future Directions

RG7112 has demonstrated a clear mechanism of action by effectively inhibiting the p53-MDM2 interaction, leading to p53 pathway activation and subsequent antitumor effects in preclinical models of cancers with wild-type p53.[2][4][14] Clinical trials have provided proof-of-concept for the activity of RG7112 in hematologic malignancies and solid tumors.[9][15][16] While RG7112 has shown promise, further research is ongoing to optimize dosing schedules and explore combination therapies to enhance its efficacy and manage potential side effects. The development of next-generation MDM2 inhibitors continues to be an active area of research in oncology.

References

- 1. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MDM2 small-molecule antagonist RG7112 activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical efficacy of the MDM2 inhibitor RG7112 in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Results of the Phase 1 Trial of RG7112, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. Apoptosis Protocols | USF Health [health.usf.edu]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Small Molecule May Disarm Enemy of Cancer-Fighting p53 | MD Anderson Cancer Center [mdanderson.org]

- 16. ASCO – American Society of Clinical Oncology [asco.org]

The Discovery and Development of RG7112 (Idasanutlin): A Technical Guide to a First-in-Class MDM2-p53 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG7112 (also known as idasanutlin) is a pioneering, orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] As a derivative of the nutlin family of compounds, RG7112 was designed to occupy the p53-binding pocket on MDM2, thereby preventing the degradation of the p53 tumor suppressor protein.[1][4][5] This guide provides an in-depth technical overview of the discovery, mechanism of action, and preclinical and clinical development of RG7112. It includes a compilation of key quantitative data, detailed experimental methodologies for seminal assays, and visualizations of the core signaling pathway and experimental workflows.

Introduction: Targeting the Guardian of the Genome

The tumor suppressor protein p53 plays a critical role in maintaining cellular homeostasis by orchestrating responses to cellular stress, including DNA damage, hypoxia, and oncogene activation.[4][6] Its functions, which include inducing cell cycle arrest, apoptosis, and senescence, are pivotal in preventing tumor formation.[5][7] In many cancers where the TP53 gene itself is not mutated, the p53 pathway is often inactivated through the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2 (murine double minute 2).[6][8][9] MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[6][8] This interaction effectively silences p53's tumor-suppressive functions.

The discovery that inhibiting the MDM2-p53 interaction could restore p53 activity in cancer cells with wild-type TP53 provided a compelling therapeutic strategy.[1][8] This led to the development of small-molecule inhibitors, with the nutlins being the first such class of compounds.[1] RG7112 emerged from the optimization of the nutlin scaffold, exhibiting improved potency and pharmacokinetic properties suitable for clinical development.[1][4]

Mechanism of Action: Restoring p53 Function

RG7112 functions by competitively binding to the p53-binding pocket of MDM2.[1][3][5] This binding mimics the interaction of key p53 amino acid residues—specifically Phe19, Trp23, and Leu26—that are crucial for the p53-MDM2 association.[5] By occupying this pocket, RG7112 effectively displaces p53 from MDM2, preventing its degradation and leading to the stabilization and accumulation of p53 protein within the cell.[5][6] The elevated levels of functional p53 then transcriptionally activate its downstream target genes, such as CDKN1A (encoding p21) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.[1][2]

Quantitative Preclinical Data

The preclinical development of RG7112 involved extensive in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor efficacy.

Table 1: In Vitro Binding Affinity and Cellular Potency of RG7112

| Parameter | Value | Assay | Reference |

| MDM2 Binding Affinity (KD) | 11 nM | Biochemical Assay | [2][3] |

| MDM2-p53 Inhibition (IC50) | 18 nM | HTRF Assay | [2][3] |

| Cell Growth Inhibition (IC50) | ~0.5 µM | MTT Assay (in p53 wt cells) | [6] |

Table 2: In Vivo Anti-Tumor Efficacy of RG7112 in Xenograft Models

| Cancer Type | Cell Line | Dosing | Tumor Growth Inhibition | Reference |

| Osteosarcoma | SJSA-1 | 50 mg/kg, oral, daily | 74% | [6] |

| Osteosarcoma | SJSA-1 | 100 mg/kg, oral, daily | Tumor Regression | [6] |

| Osteosarcoma | MHM | Not specified | Similar efficacy to SJSA-1 | [6] |

| Neuroblastoma | SH-SY5Y & NB1691 | Not specified | Significant inhibition (especially with temozolomide) | [10][11] |

Key Experimental Protocols

The following sections provide detailed methodologies for the key assays used in the evaluation of RG7112.

MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to quantify the inhibition of the MDM2-p53 interaction by a test compound.

Principle: The assay utilizes a GST-tagged MDM2 protein and a biotinylated p53 peptide. A Europium cryptate-labeled anti-GST antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) are used. When MDM2 and p53 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation: Prepare assay buffer, GST-MDM2, biotin-p53, anti-GST-Europium, and Streptavidin-XL665 according to the manufacturer's instructions.

-

Compound Dispensing: In a 384-well low-volume plate, dispense serial dilutions of RG7112 or control compounds.

-

Protein Addition: Add a pre-mixed solution of GST-MDM2 and biotin-p53 to each well.

-

Detection Reagent Addition: Add a pre-mixed solution of the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).

-

Incubation: Incubate the plate in the dark at room temperature for the time specified by the kit manufacturer.

-

Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the HTRF ratio and plot against the compound concentration to determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of RG7112 on the metabolic activity and viability of cancer cells.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, SJSA-1 for p53 wild-type; MDA-MB-435, SW480 for p53 mutant) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of RG7112 for a specified duration (e.g., 5 days).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the untreated control and plot against the drug concentration to calculate the IC50.

Western Blot Analysis for p53 Pathway Activation

This technique is used to detect changes in the protein levels of p53 and its downstream targets like p21 and MDM2.

Protocol:

-

Cell Lysis: Treat cells with RG7112, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., ß-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Mouse Xenograft Tumor Model

This in vivo model is used to evaluate the anti-tumor efficacy of RG7112.

Protocol:

-

Cell Preparation: Culture human cancer cells (e.g., SJSA-1) and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.

-

Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions regularly with calipers and calculate the tumor volume.

-

Drug Administration: Randomize the mice into treatment and control groups. Administer RG7112 orally at the desired doses and schedule. The control group receives the vehicle.

-

Efficacy Assessment: Continue to monitor tumor growth, body weight, and the general health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).

Clinical Development and Future Perspectives

RG7112 was the first MDM2 inhibitor to enter clinical trials.[1][6] Phase I studies in patients with relapsed or refractory hematologic malignancies, such as acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL), demonstrated on-target activity, with evidence of p53 pathway activation and clinical responses in some patients.[5][12][13] These trials were crucial in establishing the proof-of-concept for MDM2 inhibition as a viable therapeutic strategy in humans.[12]

While RG7112 itself has been succeeded by next-generation MDM2 inhibitors like idasanutlin (B612072) (RG7388), which possesses a more favorable pharmacokinetic profile, the development of RG7112 laid the essential groundwork for this class of drugs.[10][14] The journey of RG7112 from a nutlin derivative to a clinical candidate has validated the MDM2-p53 axis as a druggable target in oncology and continues to inform the development of novel p53-restoring cancer therapies.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. MTT (Assay protocol [protocols.io]

- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. On precision dosing of oral small molecule drugs in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

RG7112: A Second-Generation Nutlin and Potent MDM2-p53 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RG7112 is a potent, selective, and orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] As a second-generation compound of the Nutlin family, RG7112 has been optimized for improved potency and pharmacological properties over its predecessor, Nutlin-3a.[1][4] This technical guide provides a comprehensive overview of RG7112, including its mechanism of action, preclinical efficacy, and relevant experimental protocols, tailored for professionals in the field of oncology research and drug development.

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle progression and apoptosis.[1] Murine double minute 2 (MDM2) is a key negative regulator of p53.[1][5] MDM2 functions as an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions.[1] In many human cancers with wild-type p53, the overexpression of MDM2 is a primary mechanism for impairing the p53 pathway.[1] RG7112 is designed to disrupt the MDM2-p53 interaction, leading to the stabilization and activation of p53, which in turn can induce cell-cycle arrest and apoptosis in cancer cells.[1][6]

Chemical Properties

RG7112, also known as RO5045337, is a cis-imidazoline derivative.[4][7]

| Property | Value |

| Chemical Formula | C38H48Cl2N4O4S[7] |

| Molecular Weight | 727.78 g/mol [7] |

| CAS Number | 939981-39-2[7] |

| Synonyms | RO5045337[7] |

Mechanism of Action

RG7112 competitively binds to the p53-binding pocket on the MDM2 protein.[2][6] This binding mimics the interaction of key p53 amino acid residues—specifically Phe19, Trp23, and Leu26—that are critical for the association between p53 and MDM2.[1][5] By occupying this pocket, RG7112 effectively blocks the MDM2-p53 interaction.[3][6] This inhibition prevents MDM2-mediated ubiquitination and subsequent degradation of p53.[1] The resulting stabilization and accumulation of p53 protein in the nucleus leads to the transcriptional activation of p53 target genes, such as p21 (CDKN1A), which mediates cell-cycle arrest, and other genes that promote apoptosis.[1][4][6]

Signaling Pathway Diagram

Caption: RG7112 inhibits MDM2, leading to p53 stabilization and activation of downstream targets.

Quantitative Data

Binding Affinity and In Vitro Potency

RG7112 demonstrates high-affinity binding to MDM2 and potent inhibition of the p53-MDM2 interaction.[2][6]

| Parameter | Value | Reference |

| Kd (MDM2) | 10.7 nM | [2][4] |

| HTRF IC50 (p53-MDM2) | 18 nM | [2][6] |

Cellular Potency (IC50)

The cytotoxic and anti-proliferative activity of RG7112 has been evaluated in numerous cancer cell lines. The sensitivity to RG7112 is highly correlated with the TP53 gene status, with wild-type TP53 cells being significantly more sensitive.[8][9]

| Cell Line | Cancer Type | TP53 Status | IC50 (µM) | Reference |

| MDM2-amplified PDCLs | Glioblastoma | Wild-Type | 0.52 (average) | [4][8] |

| MDM4-amplified PDCLs | Glioblastoma | Wild-Type | 1.2 (average) | [4][8] |

| TP53 wild-type PDCLs (normal MDM2/4) | Glioblastoma | Wild-Type | 7.7 (average) | [4][8] |

| TP53-mutated PDCLs | Glioblastoma | Mutant | 21.9 (average) | [4][8] |

| SJSA-1 | Osteosarcoma | Wild-Type (MDM2-amplified) | 0.3 | [2] |

| RKO | Colorectal Carcinoma | Wild-Type | 0.4 | [2] |

| HCT-116 | Colorectal Carcinoma | Wild-Type | 0.5 | [2] |

| IMR5 | Neuroblastoma | Wild-Type | 0.562 | [10] |

| LAN-5 | Neuroblastoma | Wild-Type | 0.430 | [10] |

| PPTP Cell Lines (Median) | Pediatric Cancers | Wild-Type | 0.44 | [9] |

| PPTP Cell Lines (Median) | Pediatric Cancers | Mutant | >10 | [9] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in mouse models have demonstrated that RG7112 is orally bioavailable and can cross the blood-brain barrier.[4][8]

| Model | Tissue | Tmax (hours) | Cmax | Reference |

| 3731MDM2_Amp/TP53_Wt GBM-bearing mice | Plasma | 2 - 8 | 17178 ng/mL | [4] |

| Grafted Hemisphere | 2 | 3328 ng/g (~4.8 µM) | [4] | |

| Contralateral Hemisphere | 8 | 2025 ng/g (~2.9 µM) | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies evaluating the effect of RG7112 on the growth and viability of cultured cancer cells.[1]

-

Cell Plating: Seed cancer cells (e.g., HCT-116, SJSA-1, RKO) in 96-well plates at an appropriate density to ensure exponential growth during the experiment.

-

Compound Preparation: Prepare a stock solution of RG7112 (e.g., 10 mM in DMSO).[4] Create a serial dilution of RG7112 in culture medium to achieve the desired final concentrations.

-

Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing various concentrations of RG7112. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 5 days).[1][2]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis for p53 Pathway Activation

This protocol is for assessing the protein levels of p53 and its downstream target p21 following RG7112 treatment.[6]

-

Cell Treatment: Plate cells and treat with increasing concentrations of RG7112 for a specified time (e.g., 24 hours).[6]

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities relative to the loading control to determine the fold-change in protein expression.

Experimental Workflow Diagram

Caption: A typical workflow for the in vitro evaluation of RG7112's efficacy.

Clinical Development and Future Directions

RG7112 was the first MDM2 inhibitor to enter clinical trials, demonstrating proof-of-concept for this therapeutic strategy.[4][11] Clinical studies have been conducted in patients with advanced solid tumors, lymphomas, and various leukemias.[5][12][13] These trials have shown that RG7112 can activate the p53 pathway in patients, as evidenced by the induction of p53 target genes and biomarkers like Macrophage Inhibitory Cytokine-1 (MIC-1).[12][13][14] While showing clinical activity, the development of RG7112 has paved the way for next-generation MDM2 inhibitors with improved pharmacokinetic and pharmacodynamic profiles.[5][15] The research on RG7112 has been instrumental in validating the inhibition of the MDM2-p53 interaction as a viable and promising approach in cancer therapy, particularly for tumors harboring wild-type TP53 and MDM2 amplification.[4][8]

References

- 1. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preclinical efficacy of the MDM2 inhibitor RG7112 in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ChemGood [chemgood.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Initial Testing of the MDM2 Inhibitor RG7112 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Characterization of a Potent p53-MDM2 Inhibitor, RG7112 in Neuroblastoma Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MDM2 small-molecule antagonist RG7112 activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of the MDM2 antagonist RG7112 on the P53 pathway in patients with MDM2-amplified, well-differentiated or dedifferentiated liposarcoma: an exploratory proof-of-mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. Results of the Phase 1 Trial of RG7112, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of RG7112: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of RG7112, a first-in-class, small-molecule inhibitor of the MDM2-p53 interaction. RG7112, a derivative of the nutlin family, has been a pivotal compound in the clinical investigation of MDM2 antagonists for cancer therapy. This document details its mechanism of action, preclinical and clinical pharmacodynamic effects, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: p53 Reactivation

RG7112 is an orally bioavailable and selective antagonist of the MDM2 protein.[1][2] In normal, unstressed cells, the tumor suppressor protein p53 is maintained at low levels, primarily through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[3][4] Many human tumors with wild-type p53 have an overexpression of MDM2, which effectively inactivates the p53 pathway, allowing for uncontrolled cell proliferation and survival.[2][3]

RG7112 is designed to mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that are critical for its binding to MDM2.[5] By competitively binding to the p53-binding pocket on MDM2, RG7112 disrupts the MDM2-p53 interaction.[5][6] This inhibition leads to the stabilization and accumulation of p53 protein in cancer cells expressing wild-type p53.[3][6] The reactivated p53 can then transcriptionally activate its downstream target genes, leading to various cellular outcomes including cell cycle arrest, apoptosis, and senescence.[2][3][6]

Signaling Pathway of RG7112 Action

Caption: Mechanism of RG7112-mediated p53 activation.

Quantitative Pharmacodynamic Data

The pharmacodynamic activity of RG7112 has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity and Potency of RG7112

| Parameter | Value | Assay | Source |

| HTRF IC50 | 18 nM | Homogeneous Time-Resolved Fluorescence | [1] |

| Kd | 10.7 nM | Biacore | [1] |

| Cell Viability IC50 (p53 wild-type) | 0.18 - 2.2 µM | MTT Assay (15 cancer cell lines) | [7] |

| Cell Viability IC50 (p53 mutant) | 5.7 - 20.3 µM | MTT Assay (7 cancer cell lines) | [7] |

| Glioblastoma PDCL IC50 (MDM2-amplified) | 0.52 µM (avg.) | Cell Viability Assay | [8][9] |

| Glioblastoma PDCL IC50 (MDM4-amplified) | 1.2 µM (avg.) | Cell Viability Assay | [8][9] |

| Glioblastoma PDCL IC50 (TP53 wild-type, normal MDM2/4) | 7.7 µM (avg.) | Cell Viability Assay | [8][9] |

| Glioblastoma PDCL IC50 (TP53 mutated) | 21.9 µM (avg.) | Cell Viability Assay | [8][9] |

Table 2: In Vivo Preclinical Efficacy of RG7112

| Cancer Model | Dosing | Outcome | Source |

| SJSA-1 Osteosarcoma Xenograft | 50 mg/kg, oral, daily | 74% tumor growth inhibition | [3] |

| SJSA-1 Osteosarcoma Xenograft | 100 mg/kg, oral, daily | Tumor regression | [3] |

| MDM2-amplified Glioblastoma Orthotopic Xenograft | Not specified | 13% decrease in tumor volume | [8] |

| MDM2-amplified Glioblastoma Orthotopic Xenograft | Not specified | Significant increase in survival (p=0.0003) | [8] |

Table 3: Clinical Pharmacodynamic Markers

| Biomarker | Finding | Clinical Setting | Source |

| Serum MIC-1 | Dose-dependent increase | Leukemia and Solid Tumors | [10] |

| p53, p21, MDM2 | Increased expression in tumor biopsies | Solid Tumors | [11] |

| Ki-67 | Decreased expression in tumor biopsies | Solid Tumors | [11] |

| TUNEL | Increased staining in tumor biopsies | Solid Tumors | [11] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies. The following sections outline the protocols for key experiments cited in the evaluation of RG7112.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Binding

This assay quantifies the ability of RG7112 to inhibit the interaction between p53 and MDM2 in a cell-free system.

Methodology:

-

Reagents: Recombinant human MDM2 protein (N-terminal domain), a biotinylated peptide derived from the p53 binding site, Europium cryptate-labeled streptavidin (donor), and XL665-labeled anti-MDM2 antibody (acceptor).

-

Procedure:

-

Add MDM2, p53 peptide, and varying concentrations of RG7112 to a low-volume 384-well plate.

-

Incubate to allow for binding.

-

Add the HTRF detection reagents (streptavidin-cryptate and anti-MDM2-XL665).

-

Incubate to allow for the detection complex to form.

-

Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

-

-

Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the RG7112 concentration and fitting the data to a four-parameter logistic model.

MTT Cell Viability Assay

This colorimetric assay assesses the effect of RG7112 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of RG7112 for a specified duration (e.g., 5 days).[3]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the RG7112 concentration.

Western Blot Analysis of p53 Pathway Proteins

This technique is used to detect and quantify changes in the protein levels of p53 and its downstream targets (e.g., p21, MDM2) following RG7112 treatment.

Methodology:

-

Cell Lysis: Treat cells with RG7112, then lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Human Tumor Xenograft Model in Nude Mice

This in vivo model is used to evaluate the anti-tumor efficacy of RG7112 in a living organism. The SJSA-1 osteosarcoma cell line, which has MDM2 gene amplification, is a commonly used model.[3]

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of SJSA-1 cells into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the tumor-bearing mice into treatment and control groups. Administer RG7112 (e.g., 50 or 100 mg/kg) or vehicle control orally on a specified schedule (e.g., daily).[3]

-

Tumor Measurement: Measure tumor volume periodically using calipers.

-

Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised for biomarker analysis (e.g., Western blot, immunohistochemistry for p53, p21, Ki-67).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) or regression.

Experimental Workflow for Preclinical Evaluation

References

- 1. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. MDM2 small-molecule antagonist RG7112 activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Clinical pharmacology characterization of RG7112, an MDM2 antagonist, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SJSA1 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 8. Results of the Phase 1 Trial of RG7112, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical efficacy of the MDM2 inhibitor RG7112 in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. ASCO – American Society of Clinical Oncology [asco.org]

An In-depth Technical Guide to the Cellular Effects of MDM2 Inhibition by RG7112

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular mechanisms and effects of RG7112, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. This document details the molecular mechanism of action, summarizes key quantitative data on its cellular impact, provides detailed experimental protocols for relevant assays, and visualizes critical signaling pathways and experimental workflows.

Core Mechanism of Action

RG7112 is an orally bioavailable compound belonging to the nutlin family of MDM2 antagonists.[1] Its primary mechanism of action is the high-affinity binding to the p53-binding pocket on the MDM2 protein.[2][3] This interaction competitively inhibits the binding of p53 to MDM2, thereby preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[2][4] The crystal structure of the RG7112-MDM2 complex confirms that the inhibitor mimics the key interactions of p53's critical amino acid residues (Phe19, Trp23, and Leu26) within the MDM2 pocket.[5][6]

By disrupting the negative regulatory loop of the MDM2-p53 interaction, RG7112 treatment leads to the stabilization and accumulation of wild-type p53 protein in cancer cells.[2][7] This restoration of p53 function triggers the transcriptional activation of p53 target genes, ultimately leading to significant anti-tumor cellular responses, including cell cycle arrest and apoptosis.[3][5]

Quantitative Data on Cellular Effects

The cellular response to RG7112 is most pronounced in cancer cells harboring wild-type p53, and its efficacy can be further enhanced in tumors with MDM2 gene amplification.[3][8] The following tables summarize the quantitative effects of RG7112 across various preclinical studies.

Table 1: In Vitro Binding Affinity and Potency of RG7112

| Parameter | Value | Assay | Reference |

| MDM2 Binding Affinity (KD) | ~11 nM | Biacore | [3][8] |

| p53-MDM2 Binding Inhibition (IC50) | 18 nM | HTRF Assay | [1][3] |

Table 2: Cellular Potency of RG7112 in Cancer Cell Lines (IC50)

| Cell Line | Cancer Type | p53 Status | MDM2 Status | RG7112 IC50 (µM) | Reference |

| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | 0.18 - 2.2 | [2][4] |

| IMR5 | Neuroblastoma | Wild-Type | Not Specified | 0.562 | [9] |

| LAN-5 | Neuroblastoma | Wild-Type | Not Specified | 0.430 | [9] |

| HCT-116 | Colorectal Carcinoma | Wild-Type | Not Specified | 0.18 - 2.2 | [2][4] |

| RKO | Colorectal Carcinoma | Wild-Type | Not Specified | 0.18 - 2.2 | [2][4] |

| SW480 | Colorectal Carcinoma | Mutant | Not Specified | 5.7 - 20.3 | [3][4] |

| MDA-MB-435 | Melanoma | Mutant | Not Specified | 5.7 - 20.3 | [3][4] |

| MDM2-Amplified GBM | Glioblastoma | Wild-Type | Amplified | ~0.52 | [10] |

| MDM4-Amplified GBM | Glioblastoma | Wild-Type | Amplified | ~1.2 | [10] |

| TP53-Mutant GBM | Glioblastoma | Mutant | Not Specified | ~21.9 | [10] |

Table 3: Pharmacodynamic Biomarker Changes in Response to RG7112

| Biomarker | Change | Method | Tumor Type | Reference |

| p53 Protein | Median 1.5-fold increase | IHC | Sarcoma | [11] |

| p21 Protein | Median 2.7-fold increase | IHC | Sarcoma | [11] |

| MDM2 mRNA | Median 2.5-fold increase | RT-PCR | Sarcoma | [11] |

| Ki-67 Positive Cells | Median 65.4% decrease | IHC | Sarcoma | [11] |

| TUNEL Positive Cells | Increase of 9.0 cells/mm² | TUNEL Assay | Sarcoma | [11] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of RG7112 Action

Caption: RG7112 inhibits the MDM2-p53 interaction, leading to p53 stabilization and downstream cellular effects.

Experimental Workflow for Assessing RG7112 Efficacy

Caption: A typical experimental workflow to evaluate the cellular and molecular effects of RG7112.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of RG7112.

Western Blotting for Protein Expression Analysis

Objective: To determine the protein levels of p53, MDM2, and p21 following RG7112 treatment.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., SJSA-1, HCT-116) and allow them to adhere overnight. Treat the cells with varying concentrations of RG7112 or DMSO (vehicle control) for the desired time period (e.g., 24 hours).[3]

-

Cell Lysis:

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[12]

Immunoprecipitation (IP) for Protein-Protein Interaction

Objective: To confirm the disruption of the p53-MDM2 interaction by RG7112.

Methodology:

-

Cell Lysis: Prepare cell lysates from RG7112-treated and control cells as described in the Western Blotting protocol, using a non-denaturing lysis buffer.

-

Pre-clearing Lysate (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C. Centrifuge and collect the supernatant.[13]

-

Immunoprecipitation:

-

Add a primary antibody against MDM2 to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.[12]

-

-

Washing: Pellet the beads by centrifugation and wash them multiple times with cold lysis buffer to remove non-specifically bound proteins.[14]

-

Elution: Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for p53 to determine the amount of p53 that was co-immunoprecipitated with MDM2. A decrease in the p53 signal in RG7112-treated samples indicates disruption of the interaction.

Cell Cycle Analysis by BrdU Labeling and Flow Cytometry

Objective: To assess the effect of RG7112 on cell cycle progression.

Methodology:

-

Cell Treatment: Treat cells with RG7112 for 24 hours.[15]

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the cell culture medium and incubate for a short period (e.g., 1-2 hours) to label cells in the S-phase.

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ethanol (B145695) and store at -20°C.

-

-

DNA Denaturation: Treat the fixed cells with hydrochloric acid (HCl) to denature the DNA, exposing the incorporated BrdU.

-

Staining:

-

Incubate the cells with an anti-BrdU antibody conjugated to a fluorophore (e.g., FITC).

-

Stain the total DNA content with a fluorescent dye such as propidium (B1200493) iodide (PI) or 7-AAD.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The BrdU signal identifies cells in S-phase, while the PI/7-AAD signal indicates the DNA content (G1, S, or G2/M phase).[15]

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G1 and G2 phases is indicative of cell cycle arrest.[5][6]

Apoptosis Assay by Annexin V Staining

Objective: To quantify the induction of apoptosis by RG7112.

Methodology:

-

Cell Treatment: Treat cells with RG7112 for a specified duration (e.g., 48 hours).[15]

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and a viability dye like propidium iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Determine the percentage of apoptotic cells in the RG7112-treated samples compared to the control.[3][15]

This guide provides a foundational understanding of the cellular effects of RG7112, supported by quantitative data and detailed experimental procedures, to aid in the design and interpretation of research in this area.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. apexbt.com [apexbt.com]

- 5. Results of the Phase 1 Trial of RG7112, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MDM2 small-molecule antagonist RG7112 activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Characterization of a Potent p53-MDM2 Inhibitor, RG7112 in Neuroblastoma Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical efficacy of the MDM2 inhibitor RG7112 in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ASCO – American Society of Clinical Oncology [asco.org]

- 12. ulab360.com [ulab360.com]

- 13. ulab360.com [ulab360.com]

- 14. scbt.com [scbt.com]

- 15. researchgate.net [researchgate.net]

The Therapeutic Potential of RG7112 in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[1] Inactivation of the p53 pathway is a near-universal feature of human cancers. While direct mutation of the TP53 gene is common, another significant mechanism of p53 inactivation is the overexpression of its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[1][2] MDM2 binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and promoting its proteasomal degradation.[1][3] In a variety of solid tumors, the amplification or overexpression of the MDM2 gene serves as a key oncogenic driver, effectively silencing wild-type p53 function.[1]

RG7112, a potent and selective small-molecule inhibitor, has emerged as a promising therapeutic agent designed to disrupt the MDM2-p53 interaction.[4] As a member of the nutlin family of compounds, RG7112 occupies the p53-binding pocket on the MDM2 protein with high affinity, preventing the subsequent ubiquitination and degradation of p53.[4][5] This leads to the stabilization and accumulation of p53, thereby reactivating the p53 signaling pathway and inducing downstream cellular effects such as cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][4] This document provides a comprehensive technical overview of the preclinical and clinical investigations into the therapeutic potential of RG7112 in solid tumors.

Mechanism of Action: The MDM2-p53 Axis

Under normal physiological conditions, p53 levels are kept low through a tightly regulated negative feedback loop involving MDM2.[4] Upon cellular stress, p53 is activated and promotes the transcription of its target genes, including MDM2. The resulting increase in MDM2 protein then binds to and inactivates p53, ensuring a return to homeostasis. In many cancers, this balance is disrupted by the overexpression of MDM2, leading to the constitutive suppression of p53's tumor-suppressive functions.[1]

RG7112 directly counteracts this by competitively binding to the p53-binding pocket of MDM2.[4] This inhibition of the MDM2-p53 interaction leads to the stabilization and accumulation of functional p53 protein within the tumor cells. Activated p53 can then transcriptionally upregulate its target genes, such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[6]

Preclinical Efficacy of RG7112 in Solid Tumors

In Vitro Activity

RG7112 has demonstrated potent and selective cytotoxic activity against a panel of solid tumor cell lines expressing wild-type TP53. The half-maximal inhibitory concentration (IC50) values are significantly lower in TP53 wild-type cell lines compared to their TP53 mutant counterparts, highlighting the on-target activity of the compound.[7]

| Cell Line | Cancer Type | TP53 Status | RG7112 IC50 (µM) | Reference |

| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | 0.3 | [8] |

| HCT-116 | Colorectal Carcinoma | Wild-Type | 0.5 | [9] |

| RKO | Colorectal Carcinoma | Wild-Type | 0.4 | [8] |

| IMR5 | Neuroblastoma | Wild-Type | 0.562 | [10] |

| LAN-5 | Neuroblastoma | Wild-Type | 0.430 | [10] |

| Glioblastoma (MDM2 amplified) | Glioblastoma | Wild-Type | avg. 0.52 | [11] |

| Glioblastoma (MDM4 amplified) | Glioblastoma | Wild-Type | avg. 1.2 | [11] |

| Glioblastoma (MDM2/4 normal) | Glioblastoma | Wild-Type | avg. 7.7 | [11] |

| MDA-MB-435 | Melanoma | Mutant | 9.9 | [9] |

| Glioblastoma (TP53 mutant) | Glioblastoma | Mutant | avg. 21.9 | [11] |

Table 1: In Vitro Activity of RG7112 in Various Solid Tumor Cell Lines.

In Vivo Efficacy in Xenograft Models

The antitumor activity of RG7112 has been validated in several preclinical xenograft models of human solid tumors. Oral administration of RG7112 has been shown to lead to significant tumor growth inhibition and, in some cases, tumor regression.[5]

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| SJSA-1 | Osteosarcoma | 50 mg/kg, p.o., daily | 74% tumor growth inhibition | [5] |

| SJSA-1 | Osteosarcoma | 100 mg/kg, p.o., daily | Tumor regression | [5] |

| Glioblastoma (MDM2 amplified) | Glioblastoma | 100 mg/kg, p.o. | Reduced tumor growth, increased survival | [11] |

| Various Solid Tumors | Pediatric Cancers | MTD | Intermediate activity in 38% of solid tumor xenografts | [12] |

| LNCaP | Prostate Cancer | In combination with androgen deprivation | Highly synergistic | [13] |

Table 2: In Vivo Efficacy of RG7112 in Solid Tumor Xenograft Models.

Clinical Evaluation of RG7112 in Solid Tumors

A Phase I, open-label, dose-escalation study (NCT00559533) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of RG7112 in patients with advanced solid tumors.[14][15]

Pharmacokinetics and Pharmacodynamics

The study revealed that RG7112 has a half-life of approximately 1 to 1.5 days.[14] The pharmacokinetic profile showed dose-linearity with high inter-patient variability.[14] Evidence of p53 pathway activation was demonstrated through a concentration-dependent increase in the plasma levels of Macrophage Inhibitory Cytokine-1 (MIC-1), a downstream target of p53.[14]

| Parameter | Value | Reference |

| Half-life (t½) | ~1-1.5 days | [14] |

| Pharmacokinetics | ~Dose-linear, high variability | [14] |

| Biomarker Modulation (p53) | Median 1.5-fold increase (IHC) | [14] |

| Biomarker Modulation (p21) | Median 2.7-fold increase (IHC) | [14] |

| Biomarker Modulation (MDM2) | Median 2.5-fold increase (RT-PCR) | [14] |

| Proliferation Marker (Ki-67) | Median -65.4% change from baseline | [14] |

| Apoptosis Marker (TUNEL) | Median increase of 9.0 TUNEL(+) cells/mm² | [14] |

Table 3: Clinical Pharmacokinetic and Pharmacodynamic Parameters of RG7112 in Patients with Solid Tumors.

Clinical Activity and Safety

The study established a maximum tolerated dose (MTD) of 1440 mg/m²/day (2500 mg flat dose) administered orally for 10 days in a 28-day cycle.[14] Dose-limiting toxicities included diarrhea, pancytopenia, and hyponatremia.[14] The most common adverse events were gastrointestinal-related and exposure-related neutropenia and thrombocytopenia.[14] Evidence of single-agent activity was observed, including stable disease in several patients and a partial response in a patient with liposarcoma.[14]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate overnight.

-

Compound Treatment: The following day, treat the cells with various concentrations of RG7112 or vehicle control (DMSO) and incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-